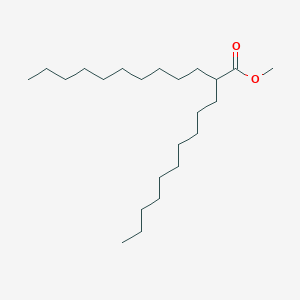![molecular formula C7H14O2Si B153306 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone CAS No. 136158-37-7](/img/structure/B153306.png)
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone, also known as TMSO ketone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This ketone is a colorless liquid with a boiling point of 98°C and a molecular weight of 156.3 g/mol.
Aplicaciones Científicas De Investigación
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is in organic synthesis. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is a versatile reagent that can be used for the synthesis of various organic compounds, including alcohols, ketones, and esters.
In addition to its applications in organic synthesis, 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has also been studied for its potential use in drug discovery. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase, which is a target for the treatment of Alzheimer's disease. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has also been studied for its potential use as an anti-cancer agent.
Mecanismo De Acción
The mechanism of action of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is not fully understood. However, it is believed that 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone acts as a nucleophile and reacts with electrophilic species, such as carbonyl compounds, to form stable adducts. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has also been shown to have inhibitory effects on certain enzymes, which may contribute to its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has also been shown to have anti-inflammatory effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone has several advantages for lab experiments. It is a stable and easy-to-handle reagent that can be used for the synthesis of various organic compounds. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone also has potential therapeutic applications, which make it an attractive target for drug discovery research.
However, there are also some limitations to the use of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone in lab experiments. 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is a relatively expensive reagent, which may limit its use in large-scale experiments. In addition, the mechanism of action of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is not fully understood, which may limit its potential applications in certain areas of research.
Direcciones Futuras
There are several future directions for the study of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone. One potential direction is the further investigation of its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and cancer. Another direction is the development of new synthesis methods for 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone that are more efficient and cost-effective. Finally, the mechanism of action of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone could be further elucidated to better understand its potential applications in various fields of scientific research.
Conclusion
In conclusion, 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is a versatile reagent that has potential applications in various fields of scientific research. Its unique properties and potential therapeutic applications make it an attractive target for drug discovery research. Further investigation of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone could lead to the development of new therapies for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone involves the reaction of 2,3-epoxy-1-propanol with trimethylsilyl chloride in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. This reaction results in the formation of 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone and trimethylsilyl chloride as a byproduct. The synthesis method for 1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone ketone is relatively simple and has been widely used in scientific research.
Propiedades
Número CAS |
136158-37-7 |
|---|---|
Nombre del producto |
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone |
Fórmula molecular |
C7H14O2Si |
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H14O2Si/c1-5(8)6-7(9-6)10(2,3)4/h6-7H,1-4H3/t6-,7-/m0/s1 |
Clave InChI |
MGPWKAMQNYRIJI-BQBZGAKWSA-N |
SMILES isomérico |
CC(=O)[C@H]1[C@@H](O1)[Si](C)(C)C |
SMILES |
CC(=O)C1C(O1)[Si](C)(C)C |
SMILES canónico |
CC(=O)C1C(O1)[Si](C)(C)C |
Sinónimos |
Ethanone, 1-[3-(trimethylsilyl)oxiranyl]-, (2S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




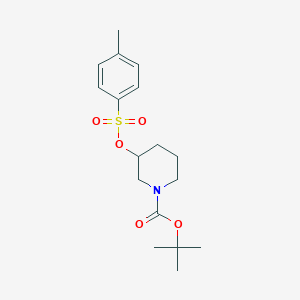
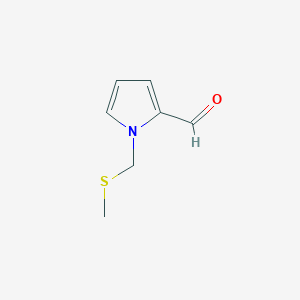
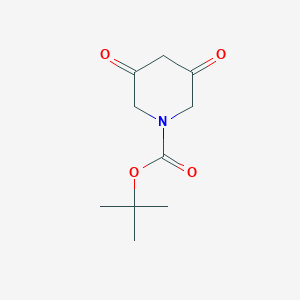
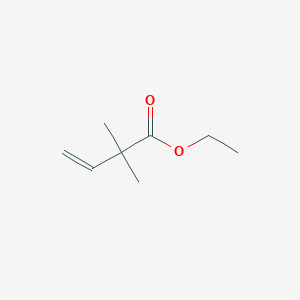
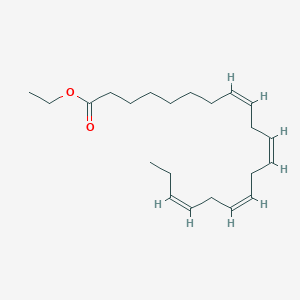
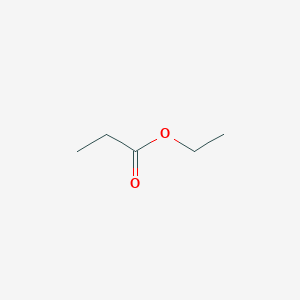
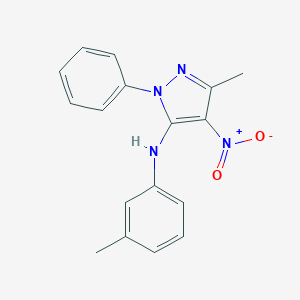
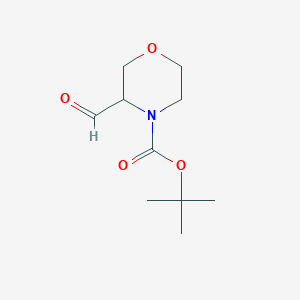
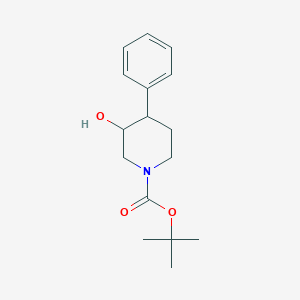
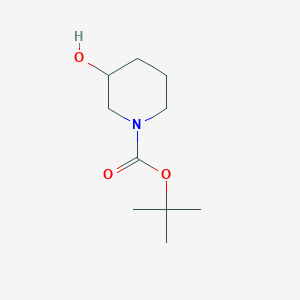
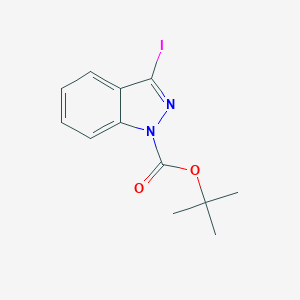
![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)
